Conformational Rigidity Drives 100-Fold Difference in Dopamine Transporter (DAT) Affinity Compared to Tropane Scaffolds
The 7-azabicyclo[2.2.1]heptane core, which defines the target compound, acts as a rigid acetylcholine bioisostere. When incorporated into cocaine analog structures, this scaffold exhibits 100- to 3000-fold lower dopamine transporter (DAT) affinity (Ki = 5–96 µM) compared to the topologically distinct 2β-(methoxycarbonyl)-3β-phenyltropane (WIN 35,065-2) [1]. This striking difference is not due to a simple modification but arises from the fundamentally different molecular topology enforced by the [2.2.1] vs. [3.2.1] bicyclic bridge, as confirmed by molecular modeling [1].
| Evidence Dimension | In vitro binding affinity (Ki) at dopamine transporter in rat caudate-putamen tissue |
|---|---|
| Target Compound Data | Ki = 5–96 µM (for (±)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane diastereomers) |
| Comparator Or Baseline | WIN 35,065-2 (2β-(methoxycarbonyl)-3β-phenyltropane); Ki values typically in the low nanomolar range (approx. 100–3000 times more potent) |
| Quantified Difference | 100–3000-fold reduction in binding affinity |
| Conditions | In vitro competition binding assay in rat caudate-putamen tissue; Ki values determined against [3H]WIN 35,428. |
Why This Matters
This data proves the scaffold is not a simple cocaine mimic; its unique topology is essential for projects requiring a distinct pharmacological profile at the dopamine transporter, which is critical for de-risking neuroscience lead optimization.
- [1] Zhang, C., Izenwasser, S., Katz, J. L., Terry, P. D., & Trudell, M. L. (1998). Synthesis and dopamine transporter affinity of the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry, 41(13), 2430-2435. View Source
